3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole
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Overview
Description
3-Phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and phenyl groups
Mechanism of Action
Target of Action
The primary targets of the compound 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole are mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) . These enzymes play a crucial role in protein synthesis by catalyzing the covalent attachment of amino acid residues to their cognate tRNAs .
Mode of Action
This compound interacts with its targets, LeuRS and MetRS, inhibiting their activity . This interaction disrupts the normal process of protein synthesis within the cell, leading to a halt in cellular functions and growth .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway. By inhibiting LeuRS and MetRS, this compound disrupts the formation of proteins, which are essential for various cellular functions . The downstream effects include disruption of cellular processes and growth, leading to the death of the cell .
Pharmacokinetics
tuberculosis suggests it has sufficient bioavailability to reach its targets within the cell .
Result of Action
The result of the action of this compound is the inhibition of protein synthesis, leading to disruption of cellular processes and growth . This results in the death of the cell, making the compound effective against M. tuberculosis, including resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Phenylethenesulfonyl Group Addition: The phenylethenesulfonyl group is introduced via a sulfonylation reaction, typically using phenylethenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole, which is used as an antifungal agent.
Pyrrolidine Derivatives: Compounds like nicotine, which contains a pyrrolidine ring and exhibits significant biological activity.
Sulfonyl Derivatives: Compounds such as sulfonylureas, which are used in the treatment of diabetes.
Uniqueness
What sets 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole apart is its combination of these functional groups, which may confer unique biological and chemical properties not found in simpler analogs. This makes it a compound of significant interest for further study and application.
Properties
IUPAC Name |
3-phenyl-5-[1-(2-phenylethenylsulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,15-13-16-8-3-1-4-9-16)24-14-7-12-18(24)20-21-19(22-23-20)17-10-5-2-6-11-17/h1-6,8-11,13,15,18H,7,12,14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNABCBXNRFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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